molecular formula C5H12N2O B1284085 2-amino-N-methylbutanamide CAS No. 767570-56-9

2-amino-N-methylbutanamide

Cat. No.: B1284085
CAS No.: 767570-56-9
M. Wt: 116.16 g/mol
InChI Key: ZHOQLXVRCKUUQZ-UHFFFAOYSA-N
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Description

2-amino-N-methylbutanamide is an organic compound that belongs to the class of amides It features an amide functional group, which consists of a nitrogen atom bonded to a carbonyl carbon atom

Scientific Research Applications

2-amino-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-methylbutanamide can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with ammonia or an amine. The reaction typically requires elevated temperatures to proceed efficiently. For instance, the addition of ammonia to a carboxylic acid forms an amide, but this reaction is slow at room temperature and requires heating .

Another method involves the use of alkyl halides and amines. In this process, an alkyl halide reacts with an amine to form the desired amide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The choice of reagents and conditions is optimized for efficiency and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylbutanamide undergoes various chemical reactions, including:

    Hydrolysis: Amides can be hydrolyzed to yield carboxylic acids and ammonia or amines.

    Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Various electrophiles, depending on the desired substitution product.

Major Products

    Hydrolysis: Carboxylic acids and ammonia or amines.

    Reduction: Primary amines.

    Substitution: Varied products depending on the substituent introduced.

Comparison with Similar Compounds

2-amino-N-methylbutanamide can be compared with other amides and amines:

Properties

IUPAC Name

2-amino-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-4(6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOQLXVRCKUUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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